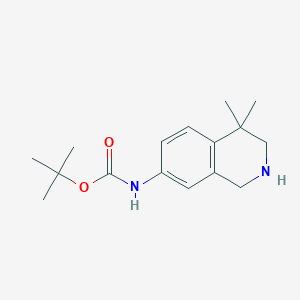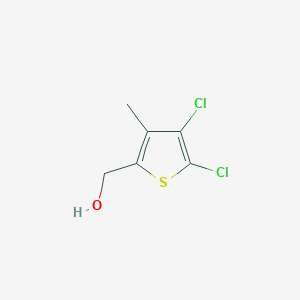
5-Methyl-2-(3-methyl-2-thienyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-2-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis to ensure high yields and purity.
化学反应分析
Types of Reactions
5-Methyl-2-(3-methyl-2-thienyl)imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and thiophene rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
科学研究应用
5-Methyl-2-(3-methyl-2-thienyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Methyl-2-(3-methyl-2-thienyl)imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .
相似化合物的比较
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-(2-Thienyl)imidazole: Another compound with a thiophene ring, used in similar applications.
Uniqueness
5-Methyl-2-(3-methyl-2-thienyl)imidazole is unique due to the presence of both a methyl group and a thiophene ring, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
属性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC 名称 |
5-methyl-2-(3-methylthiophen-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-12-8(6)9-10-5-7(2)11-9/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
UXMYGLQMEMNZSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2=NC=C(N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)

![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)




